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molecular formula C11H20N2O4 B1404207 Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate CAS No. 910573-06-7

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1404207
M. Wt: 244.29 g/mol
InChI Key: DWPFSPWCIJGMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579368B2

Procedure details

Hydrochloric acid (1.8 mL, 7.4 mmol, 4 M in 1,4-dioxane) was added to a solution of 4-tert-butyloxycarbonyl-1-(2-hydroxyethyl)-piperazin-2-one (0.45 g, 1.8 mmol) in 1,4-dioxane (5.0 mL). The mixture was stirred overnight and concentrated to give 1-(2-hydroxyethyl)-piperazin-2-one hydrochloride as an off-white solid (0.30 g, 91%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][OH:17])[C:11](=[O:18])[CH2:10]1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[OH:17][CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][NH:9][CH2:10][C:11]1=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CCO)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.OCCN1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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